Grazoprevir sodium

HCV NS3/4A protease enzyme inhibition IC50 pan-genotypic activity

Grazoprevir sodium is the preferred HCV NS3/4A protease inhibitor for studies requiring picomolar potency across genotypes 1–6. Its macrocyclic scaffold maintains activity against D168A (EC90 4.9 nM) and A156T (EC90 21 nM) resistance mutants where boceprevir and telaprevir fail completely. >100 μM IC50 against cathepsin B, leukocyte elastase, and cathepsin S ensures NS3/4A selectivity. The sodium salt enhances aqueous solubility without altering pharmacodynamics. Use as a positive control for resistance profiling, combination therapy screening, and selectivity benchmarking of novel antiviral candidates.

Molecular Formula C38H49N6NaO9S
Molecular Weight 788.9 g/mol
CAS No. 1425038-27-2
Cat. No. B1139506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrazoprevir sodium
CAS1425038-27-2
Molecular FormulaC38H49N6NaO9S
Molecular Weight788.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[Na+]
InChIInChI=1S/C38H50N6O9S.Na/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1
InChIKeyHWKZBIVJZNPHGU-CIAYNJNFSA-M
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Grazoprevir Sodium (CAS 1425038-27-2): A Macrocyclic HCV NS3/4A Protease Inhibitor with Pan-Genotypic Potency


Grazoprevir sodium is the sodium salt form of Grazoprevir (formerly MK-5172), a second-generation macrocyclic hepatitis C virus (HCV) NS3/4A protease inhibitor. It exhibits picomolar to low nanomolar inhibitory activity against HCV genotypes 1–6, with a distinctive P2 to P4 macrocyclic linkage that confers high affinity for the protease active site and improved resistance profile relative to first-generation linear inhibitors [1]. The sodium salt formulation enhances aqueous solubility for pharmaceutical formulation without altering the pharmacodynamic properties of the parent compound [2].

Why In-Class HCV Protease Inhibitors Are Not Interchangeable with Grazoprevir Sodium


Within the HCV NS3/4A inhibitor class, compounds such as boceprevir and telaprevir (first-generation linear α-ketoamide inhibitors) exhibit fundamentally different binding modes, resistance profiles, and pharmacokinetic properties compared to Grazoprevir. Direct biochemical assays demonstrate that Grazoprevir maintains activity against common resistance mutations that render first-generation inhibitors ineffective, and its macrocyclic scaffold enables sub-nanomolar potency across multiple genotypes where linear inhibitors fail at micromolar concentrations [1]. Substituting Grazoprevir with an alternative in-class compound without head-to-head quantitative comparison risks therapeutic failure or selection of resistant variants [1].

Quantitative Evidence for Grazoprevir Sodium: Potency, Resistance, and Selectivity Advantages


Direct Head-to-Head: Grazoprevir Shows 4- to 5-Log Higher Potency Than Boceprevir and Telaprevir Across HCV Genotypes

In a direct head-to-head biochemical assay using recombinant HCV NS3/4A protease (genotype 1b), Grazoprevir exhibited an IC50 of 0.011 nM, compared to 200 nM for boceprevir and 100 nM for telaprevir — a >18,000-fold and >9,000-fold advantage, respectively [1]. Against genotype 2a, Grazoprevir IC50 = 0.14 nM vs. boceprevir IC50 = 1000 nM (7,140-fold higher) and telaprevir IC50 = 300 nM (2,140-fold higher) [1]. For genotype 3a, Grazoprevir IC50 = 0.91 nM vs. boceprevir IC50 = 600 nM (659-fold) and telaprevir IC50 = 400 nM (440-fold) [1].

HCV NS3/4A protease enzyme inhibition IC50 pan-genotypic activity

Grazoprevir Retains Activity Against Clinically Relevant Resistant Mutants That Fully Abrogate Boceprevir Efficacy

In a direct head-to-head HCV genotype 1b replicon assay (EC90 values), Grazoprevir inhibited the D168A mutant with EC90 = 4.9 nM, while boceprevir showed EC90 > 10,000 nM (>2,040-fold less active) [1]. For the A156T mutant, Grazoprevir EC90 = 21 nM compared to boceprevir EC90 > 10,000 nM (>476-fold less active) [1]. For the wild-type replicon, Grazoprevir EC90 = 0.9 nM vs. boceprevir EC90 = 380 nM (422-fold difference) [1]. Telaprevir showed similarly abrogated activity against D168A (EC90 > 10,000 nM) [1].

HCV resistance D168A mutant A156T mutant replicon EC90

Exceptional Selectivity Over Human Proteases: >100,000-Fold Margin vs. Boceprevir’s Sub-Micromolar Cathepsin B Inhibition

In a direct head-to-head selectivity panel, Grazoprevir showed IC50 > 100 μM against human cathepsin B, while boceprevir inhibited cathepsin B with IC50 = 0.3 μM [1]. This translates to a selectivity ratio (cathepsin B IC50 / NS3 IC50) of >9.1 × 10^6 for Grazoprevir vs. 1.5 × 10^3 for boceprevir — a >6,000-fold higher selectivity margin [1]. Against human leukocyte elastase, Grazoprevir IC50 > 100 μM vs. boceprevir IC50 = 4.0 μM [1]. Against human cathepsin S, Grazoprevir IC50 > 100 μM vs. boceprevir IC50 = 12.0 μM [1].

protease selectivity off-target inhibition cathepsin B human leukocyte elastase

Optimal Research Applications for Grazoprevir Sodium: Resistance Profiling, Selectivity Controls, and Pan-Genotypic Screening


HCV Resistance Mutant Panel Screening

Based on the replicon EC90 data for D168A (4.9 nM) and A156T (21 nM) [1], Grazoprevir is the preferred inhibitor for characterizing novel resistance mutations or testing combination therapies with NS5A/NS5B inhibitors. Use it as a positive control that maintains activity where boceprevir and telaprevir fail completely.

Off-Target Protease Selectivity Validation

Given its >100 μM IC50 against human cathepsin B, leukocyte elastase, and cathepsin S versus boceprevir’s sub-micromolar inhibition [1], Grazoprevir serves as a high-specificity tool compound to rule out non-NS3/4A protease effects in cell-based antiviral assays. Include it as a selectivity benchmark when evaluating new chemical entities.

Pan-Genotypic HCV Enzyme Kinetics

With picomolar IC50 values across genotypes 1b (0.011 nM), 4a (0.009 nM), 5a (0.017 nM), and 6a (0.016 nM) [1], Grazoprevir enables consistent inhibition across diverse HCV strains. Use it for comparative kinetic studies (Ki, koff) without needing genotype-specific titration adjustments, reducing experimental variables.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Grazoprevir sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.